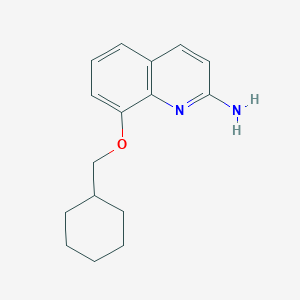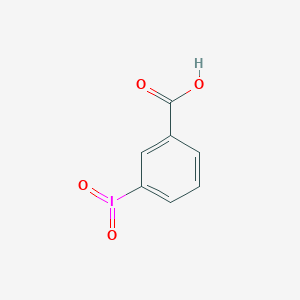
7-Methyl-2-phenylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenylchroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation . This method yields the desired product with high enantioselectivity and diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial application, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chromanone structure to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromanone scaffold.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Chromanol derivatives.
Substitution: Various functionalized chromanone derivatives.
Applications De Recherche Scientifique
7-Methyl-2-phenylchroman-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methyl-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the methyl and phenyl groups but shares the core structure.
Chroman-2-one: Similar structure but with different substitution patterns.
Chromone: Contains a double bond between C-2 and C-3, leading to different biological activities.
Uniqueness: 7-Methyl-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Propriétés
Numéro CAS |
64919-60-4 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
7-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Clé InChI |
FNOKOVWLKVWYRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B3063317.png)


